molecular formula C9H12IN2NaO9P B12060591 CID 16219533

CID 16219533

Cat. No.: B12060591
M. Wt: 473.07 g/mol
InChI Key: MPQNAFHSIXBMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “CID 16219533” is known as 5-Iodouridine 5′-monophosphate sodium salt. It is a nucleotide analog where the uridine base is iodinated at the 5-position. This compound is primarily used in biochemical research and has applications in the study of nucleic acid interactions and enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine 5′-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective iodination at the 5-position of the uracil ring. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the removal of impurities.

Types of Reactions:

    Oxidation: 5-Iodouridine 5′-monophosphate sodium salt can undergo oxidation reactions, particularly at the iodinated position.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Acidic or basic solutions.

Major Products:

    Oxidation: Products may include iodinated uracil derivatives.

    Substitution: Various substituted uridine monophosphate derivatives.

    Hydrolysis: Free uridine and inorganic phosphate.

Scientific Research Applications

5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:

    Chemistry: As a probe to study nucleic acid interactions and modifications.

    Biology: In the investigation of RNA and DNA synthesis and function.

    Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, where the iodine atom can influence the structure and function of the nucleic acid. This can affect enzymatic processes such as polymerase activity and nucleic acid binding. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to nucleic acid synthesis and repair.

Comparison with Similar Compounds

  • 5-Bromouridine 5′-monophosphate sodium salt
  • 5-Fluorouridine 5′-monophosphate sodium salt
  • 5-Chlorouridine 5′-monophosphate sodium salt

Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.

Properties

Molecular Formula

C9H12IN2NaO9P

Molecular Weight

473.07 g/mol

InChI

InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);

InChI Key

MPQNAFHSIXBMRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.